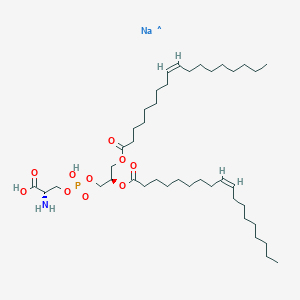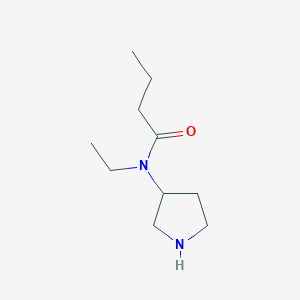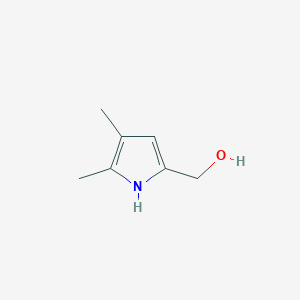![molecular formula C7H8BN3O2 B13655237 (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative that features a fused bicyclic structure combining an imidazole and pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Participation in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield boronic esters or acids .
Wissenschaftliche Forschungsanwendungen
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki–Miyaura coupling, for example, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features but lacking the boronic acid functionality.
Pyridine-2-boronic acid: Another boronic acid derivative with a simpler structure and different reactivity profile.
Uniqueness
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and as a building block for more complex molecules .
Eigenschaften
Molekularformel |
C7H8BN3O2 |
|---|---|
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
(2-aminoimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-6-4-11-3-1-2-5(8(12)13)7(11)10-6/h1-4,12-13H,9H2 |
InChI-Schlüssel |
IEORLCXIQXBPIA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN2C1=NC(=C2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)








